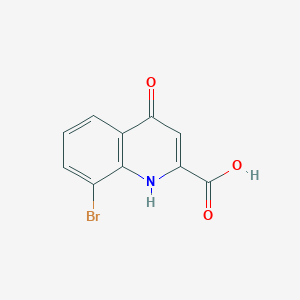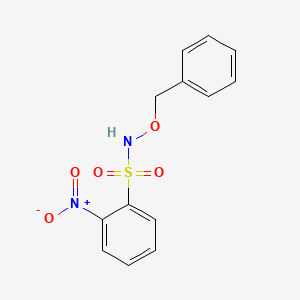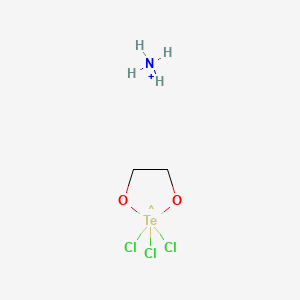
2-Bromo-6-(difluoromethyl)pyridine
描述
作用机制
Target of Action
It is known that this compound belongs to the class of fluorinated building blocks , which are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique properties such as high stability, lipophilicity, and bioavailability .
Mode of Action
As a fluorinated building block, it is likely involved in the formation of carbon-fluorine bonds, which are the strongest single bonds in organic chemistry and are often used to modify the physical, chemical, or biological properties of molecules .
Pharmacokinetics
It is known that fluorinated compounds generally exhibit high bioavailability and stability, which can enhance their pharmacokinetic properties .
Result of Action
As a fluorinated building block, it is likely used to modify the properties of other molecules, potentially enhancing their stability, bioavailability, or biological activity .
Action Environment
The action of 2-Bromo-6-(difluoromethyl)pyridine can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the presence of other chemical entities in the environment could potentially interact with this compound and affect its action .
生化分析
Biochemical Properties
2-Bromo-6-(difluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules and ligands for transition metals. The presence of bromine and difluoromethyl groups in the pyridine ring influences the reactivity and electronic properties of the molecule, making it a versatile intermediate in organic synthesis
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Its influence on cell function, including cell signaling pathways, gene expression, and cellular metabolism, is an area of active research. The compound’s unique chemical structure suggests potential interactions with cellular components that could impact these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The presence of bromine and difluoromethyl groups in the pyridine ring can influence the reactivity and electronic properties of the molecule, potentially leading to enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound over time are critical factors. The compound’s stability at different temperatures and conditions, as well as its long-term effects on cellular function observed in in vitro or in vivo studies, are important considerations. The compound is known to be stable under standard storage conditions, but detailed studies on its temporal effects are needed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, with potential toxic or adverse effects at high doses. Understanding the dosage-dependent effects is crucial for determining safe and effective usage in biochemical applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biochemical activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding its localization and the resulting effects on its activity or function is essential for elucidating its biochemical roles .
准备方法
The synthesis of 2-Bromo-6-(difluoromethyl)pyridine typically involves the bromination of pyridine derivatives. One common method includes the use of diethylaminosulfur trifluoride as a reagent. For instance, 6-bromo-pyridine-2-carbaldehyde can be reacted with diethylaminosulfur trifluoride in dichloromethane at 0°C, followed by warming to room temperature overnight
化学反应分析
2-Bromo-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced through nucleophilic substitution reactions, often involving reagents like organolithium or Grignard reagents.
Coupling Reactions: It can participate in carbon-carbon coupling reactions, which are fundamental in organic synthesis.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these processes are less commonly documented.
科学研究应用
2-Bromo-6-(difluoromethyl)pyridine has a wide range of applications in scientific research:
相似化合物的比较
2-Bromo-6-(difluoromethyl)pyridine can be compared with other similar compounds, such as:
- 2-Bromo-5-(difluoromethyl)pyridine
- 3-Bromo-2-(difluoromethyl)pyridine
- 5-Bromo-2-(difluoromethyl)pyridine
These compounds share similar structural features but differ in the position of the bromine and difluoromethyl groups on the pyridine ring. This positional variation can significantly affect their reactivity and applications, highlighting the uniqueness of this compound in specific synthetic and research contexts.
属性
IUPAC Name |
2-bromo-6-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-5-3-1-2-4(10-5)6(8)9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBGDNNRDRISQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435653 | |
| Record name | 2-bromo-6-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872365-91-8 | |
| Record name | 2-bromo-6-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 872365-91-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1278164.png)
![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)










![(4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B1278189.png)

